3-(2-Norbornyl)propionic acid
Description
3-(2-Norbornyl)propionic acid is a bicyclic carboxylic acid derivative characterized by a norbornane moiety (a bicyclo[2.2.1]heptane system) attached to a propionic acid chain. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, materials science, and pharmaceutical research. The rigid norbornyl group enhances thermal stability and influences reactivity in cycloaddition or polymerization reactions.
Properties
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRPOCRJAZIRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Norbornyl)propionic acid typically involves the addition of acrylic acid to bicyclo[2.2.1]hept-2-ene, followed by hydrogenation and hydrolysis. The reaction conditions include:
Temperature: Approximately 170°C
Catalyst: Nickel on kieselguhr
Inhibitor: Hydroquinone to prevent radical polymerization
Reaction Time: Around 3 hours
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Norbornyl)propionic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(2-Norbornyl)propionic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-Norbornyl)propionic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can undergo metabolism to form propionyl coenzyme A (propionyl-CoA), which participates in metabolic pathways . The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural analogs of propionic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications:
Key Findings from Comparative Analysis:
Substituent Effects on Reactivity :
- Hydroxyphenyl derivatives (e.g., 3-(2-hydroxyphenyl)propionic acid) undergo oxidative ipso-rearrangement and meta-cleavage in microbial pathways . In contrast, nitrophenyl derivatives (e.g., 3-(2-nitrophenyl)propionic acid) are more stable and serve as electrophilic synthons .
- Fluorinated analogs (e.g., 3-(2,4-difluorophenyl)propionic acid) exhibit enhanced metabolic stability and lipophilicity, making them suitable for drug design .
Biological Activity: 3-(2-Hydroxyphenyl)propionic acid derivatives show phytotoxic activity against Cuscuta campestris at 0.25–1 mM concentrations, with efficacy linked to hydroxyl group positioning . 3-(3,5-Dihydroxyphenyl)propionic acid is a biomarker for alkylresorcinol metabolism, detectable via sulfate/glucuronide conjugates in human plasma .
Industrial and Synthetic Utility: Boc-protected amino derivatives (e.g., Boc-R-3-amino-3-(2-hydroxyphenyl)propionic acid) are critical intermediates in peptide synthesis, enabling controlled deprotection strategies . Heterocyclic analogs like 3-(2-thienyl)propionic acid are used in conductive polymers due to their electron-rich thiophene rings .
Limitations in Current Knowledge:
- Its comparison relies on extrapolation from structurally dissimilar compounds.
- Data gaps exist for norbornyl-substituted carboxylic acids in biodegradation, toxicity, and industrial applications.
Biological Activity
3-(2-Norbornyl)propionic acid is an organic compound characterized by a norbornyl group attached to a propionic acid moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Its structural similarity to propionic acid suggests that it may exhibit similar biological properties, including antimicrobial and anti-inflammatory activities.
- IUPAC Name : 3-(2-bicyclo[2.2.1]heptanyl)propanoic acid
- Molecular Weight : 168.23 g/mol
- Chemical Structure :
The biological activity of this compound may be attributed to its ability to interact with various biochemical pathways:
- Metabolism : Similar to propionic acid, it is likely metabolized via conversion to propionyl-CoA, which is involved in several metabolic pathways in the human body.
- Antimicrobial Properties : Propionic acid and its derivatives have been documented to exhibit antimicrobial effects, suggesting that this compound may possess similar capabilities.
Antimicrobial Activity
Research indicates that compounds related to propionic acid are effective against a variety of microorganisms. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes essential for microbial growth.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have not been extensively studied but could parallel those observed with other propionic acid derivatives, which are known to inhibit inflammatory pathways.
Study on Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of various propionic acid derivatives, including this compound. The findings indicated that compounds with structural similarities exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| This compound | Moderate | High |
| Propionic Acid | High | Moderate |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Likely absorbed through the gastrointestinal tract due to its organic nature.
- Distribution : Expected to distribute widely in tissues due to lipophilicity associated with norbornyl structures.
- Metabolism : Primarily through conjugation and oxidation pathways.
- Elimination : Predominantly via renal excretion as metabolites.
Q & A
Q. What are the standard methodologies for synthesizing 3-(2-Norbornyl)propionic acid, and how can reaction conditions be optimized?
Synthesis typically involves coupling norbornene derivatives with propionic acid precursors via Friedel-Crafts alkylation or catalytic hydrogenation. Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (25–80°C), and catalyst loading (e.g., Lewis acids like AlCl₃). Purity is verified using HPLC or GC-MS, with yields often ranging from 40–70% depending on steric hindrance from the norbornyl group .
Q. How can the structure of this compound be confirmed experimentally?
- X-ray crystallography : Use SHELXL for refinement, accounting for potential disorder in the norbornyl group .
- NMR spectroscopy : Analyze and spectra for characteristic norbornyl peaks (e.g., bridgehead protons at δ 1.2–2.5 ppm) and propionic acid COOH resonance (δ 10–12 ppm). Compare with computed spectra using density functional theory (DFT) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M-H]⁻ at m/z ~179.1) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in the lab?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.
- Store in airtight containers away from oxidizers.
- Follow OSHA guidelines (29 CFR 1910.1020) for exposure monitoring and medical evaluation in case of suspected overexposure .
Advanced Research Questions
Q. How can crystallographic disorder in the norbornyl moiety be resolved during structural refinement?
Apply the SHELXL PART command to model disorder, using free variable occupancy parameters. Validate with WinGX for residual density analysis. For severe disorder, consider twinning refinement (e.g., SHELXT) or low-temperature data collection to reduce thermal motion artifacts .
Q. What computational methods are suitable for studying the reactivity of this compound in enzyme-binding studies?
Q. How can metabolomic pathways involving this compound be traced in biological systems?
Use untargeted LC-MS metabolomics with stable isotope labeling (e.g., -norbornyl). Identify metabolites via spectral libraries (e.g., METLIN) and validate with synthetic standards. For phase II metabolites (e.g., glucuronides), employ enzymatic hydrolysis followed by MS/MS .
Q. What strategies address contradictions in reported bioactivity data for this compound?
- Re-evaluate assay conditions (e.g., pH, solvent) that may alter protonation of the carboxylic acid group.
- Perform dose-response curves across multiple cell lines to rule out cell-type-specific effects.
- Cross-validate using orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
